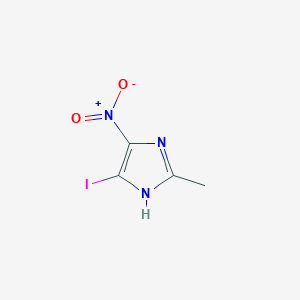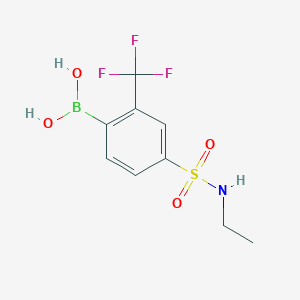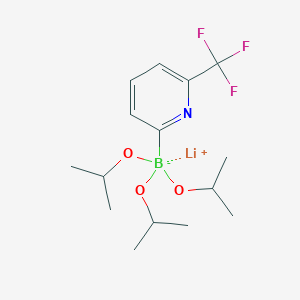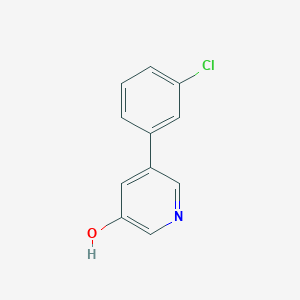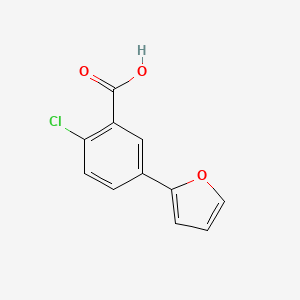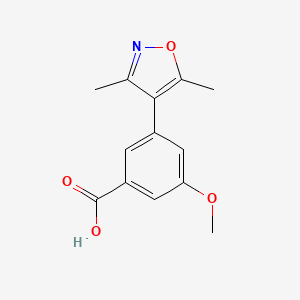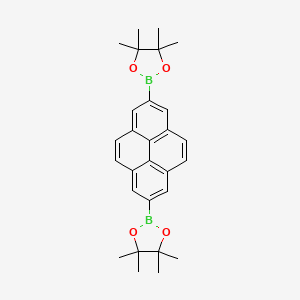
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene
Übersicht
Beschreibung
“2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene” is a chemical compound with the molecular formula C28H32B2O4 . It is commonly used in the field of organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C28H32B2O4/c1-25(2)26(3,4)32-29(31-25)21-13-17-9-11-19-15-22(30-33-27(5,6)28(7,8)34-30)16-20-12-10-18(14-21)23(17)24(19)20/h9-16H,1-8H3 .Chemical Reactions Analysis
This compound is often used as a reagent in Suzuki coupling reactions, which are used to synthesize various types of organic compounds, including heterocyclic compounds and drug molecules .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 454.18 . .Wissenschaftliche Forschungsanwendungen
Structural Versatility and Crystallization Studies : A study demonstrated the structural versatility of pyrene derivatives including 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene, highlighting their ability to form different crystal structures and host-guest compounds. This indicates potential applications in materials science where structural diversity is valuable (Batsanov et al., 2012).
Applications in Organic Light-Emitting Diodes (OLEDs) : Researchers have explored the synthesis and fluorescence emission properties of pyrene-based compounds for potential use in OLEDs. These studies suggest that this compound derivatives may be useful in the development of blue-emitting materials for OLED applications (Hu et al., 2010; Hu et al., 2013).
Electron Transport Material Synthesis : This compound has been used in the synthesis of electron transport materials (ETMs), demonstrating its utility in the development of materials for electronic applications (Xiangdong et al., 2017).
Synthesis of Luminescent Polymers : Research indicates that this compound is used in the synthesis of luminescent polymers, which could have applications in various fields such as sensors and display technologies (Cheon et al., 2005).
Detection and Sensing Applications : A derivative of this compound, 4,4,5,5-tetramethyl-2-(4-((pyren-4-yloxy)methyl)phenyl)-1,3,2-dioxaborolane, has been designed for detecting hydrogen peroxide (H2O2) in living cells, indicating its potential in biochemical sensing applications (Nie et al., 2020).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyren-2-yl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32B2O4/c1-25(2)26(3,4)32-29(31-25)21-13-17-9-11-19-15-22(30-33-27(5,6)28(7,8)34-30)16-20-12-10-18(14-21)23(17)24(19)20/h9-16H,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXGWTSPWMDJLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C4C(=C2)C=CC5=CC(=CC(=C54)C=C3)B6OC(C(O6)(C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32B2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





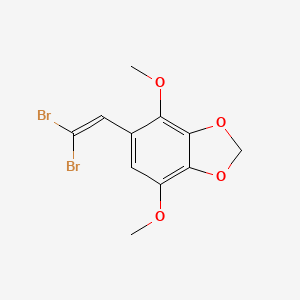
![N-[4-(2,5-dioxo-2,5-dihydrofuran-3-yl)phenyl]acetamide](/img/structure/B7880382.png)
![[5-(4-Bromopyrazol-1-yl)-1,2,3,4-tetrazol-2-yl]acetic acid](/img/structure/B7880389.png)
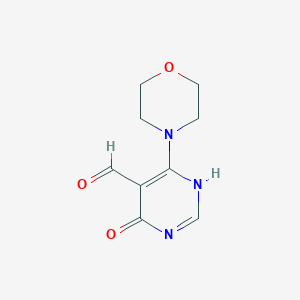

![N-1-adamantyl-N'-[(9S)-cinchonan-9-yl]thiourea](/img/structure/B7880410.png)
